2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide and 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: Used in the development of new materials with specific electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole
- Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of a pyrazole ring and a hydrazide functional group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H17N5O5 |
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Molecular Weight |
347.33 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H17N5O5/c1-9-4-10(2)19(18-9)8-14(21)17-16-7-11-5-12(20(23)24)6-13(25-3)15(11)22/h4-7,22H,8H2,1-3H3,(H,17,21)/b16-7+ |
InChI Key |
FICBGNWETGAXGC-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)C |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)C |
solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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